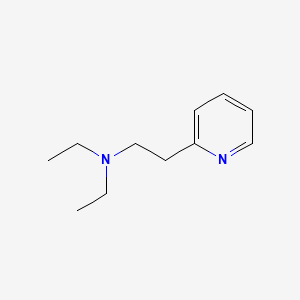

2-(2-Diethylaminoethyl)pyridine

Description

Overview of Pyridine (B92270) Derivatives in Contemporary Chemistry

Pyridine, a heterocyclic organic compound with the formula C₅H₅N, is a foundational structure in modern chemistry. globalresearchonline.net Structurally analogous to benzene (B151609) with one CH group replaced by a nitrogen atom, pyridine and its derivatives are integral to a vast array of applications, from pharmaceuticals to materials science. globalresearchonline.netwikipedia.org The nitrogen atom imparts unique properties to the ring system; it possesses a non-bonding pair of electrons that does not participate in the aromatic system, making pyridine basic and capable of acting as a ligand and a polar, aprotic solvent. globalresearchonline.netnih.govresearchgate.net This electronic feature also influences its reactivity, rendering the ring more susceptible to nucleophilic substitution, typically at the C-2 and C-4 positions, compared to electrophilic substitution. nih.govnih.gov

In the realm of medicinal chemistry, pyridine derivatives are exceptionally prominent scaffolds. tandfonline.comrsc.org Their ability to form hydrogen bonds enhances the pharmacokinetic properties of drug candidates, and their structural versatility allows for fine-tuning to achieve specific biological activities. nih.govresearchgate.net Consequently, the pyridine nucleus is found in numerous essential drugs with diverse therapeutic applications, including anticancer, antimicrobial, antiviral, and anti-inflammatory agents. globalresearchonline.netnih.govresearchgate.nettandfonline.com The significance of this scaffold is underscored by the large number of existing drug candidates that incorporate a pyridine ring. nih.gov

Beyond medicine, pyridine derivatives are crucial in catalysis and materials science. biosynce.comresearchgate.net They can function as Lewis base catalysts or as ligands that form stable complexes with various transition metals, such as palladium and ruthenium. biosynce.comacs.orgresearchgate.net These metal-pyridine complexes are effective catalysts in a wide range of important chemical transformations, including cross-coupling reactions like the Suzuki-Miyaura reaction, hydrogenations, and carbonylations. biosynce.comacs.org The introduction of a pyridine moiety into macrocyclic ligands can also influence the thermodynamic and kinetic properties of their metal complexes, leading to applications in stereoselective synthesis and oxidation reactions. unimi.it The adaptability of the pyridine ring for chemical modification ensures its continued importance as a building block in the development of novel compounds and functional materials. nih.govresearchgate.net

Academic Significance and Research Trajectory of 2-(2-Diethylaminoethyl)pyridine

This compound is a specific pyridine derivative that has garnered attention in various fields of chemical research. It is characterized by a pyridine ring substituted at the 2-position with a diethylaminoethyl side chain. cymitquimica.com This side chain, containing a tertiary amine, enhances the compound's basicity and lipophilicity compared to simpler analogs. cymitquimica.com It is typically a colorless to pale yellow liquid with a distinct amine-like odor. cymitquimica.com

One of the primary areas of research for this compound is in coordination chemistry. The molecule can act as a bidentate ligand, coordinating to metal ions through both the pyridine nitrogen and the tertiary amine nitrogen. This chelating ability allows it to form stable complexes with various transition metals, including palladium (Pd) and copper (Cu). acs.org For instance, phosphinoethyl derivatives of pyridine are critical in forming stable complexes with metals like palladium, which are then used to catalyze reactions such as Suzuki-Miyaura couplings. Similarly, related aminoethyl analogs like 2-(2-aminoethyl)pyridine (B145717) are known to act as ligands for Cu(II) and Zn(II) ions, finding use in bioinorganic chemistry. wikipedia.org

The synthesis of this compound is well-documented, with common methods including the Mannich reaction, which involves the condensation of a pyridine derivative, diethylamine (B46881), and formaldehyde (B43269). Another route involves the reaction of 2-(chloromethyl)pyridine (B1213738) with diethylamine.

In the context of medicinal and biological chemistry, this compound has been investigated for several potential biological activities. Research has shown that the compound exhibits antimicrobial properties against certain pathogens and can display selective cytotoxic effects on cancer cell lines in vitro. Studies have demonstrated that it can induce apoptosis in breast and lung cancer cells, with IC50 values in the micromolar range. Furthermore, its potential as an enzyme inhibitor has been explored, particularly concerning its ability to inhibit acetylcholinesterase, an enzyme relevant to neurological disorders. The diethylaminoethyl group is thought to enhance the compound's ability to cross cell membranes, while the pyridine ring can participate in molecular interactions like π-π stacking and hydrogen bonding.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 25877-30-9 |

| Chemical Formula | C₁₁H₁₈N₂ |

| IUPAC Name | N,N-diethyl-2-(pyridin-2-yl)ethanamine |

| Appearance | Colorless to pale yellow liquid cymitquimica.com |

| Odor | Distinctive amine-like cymitquimica.com |

| Synonyms | 2-(beta-Diethylaminoethyl)pyridine, N,N-Diethyl-2-pyridineethanamine cymitquimica.com |

Compound Index

Table 2: Chemical Compounds Mentioned in the Article

| Compound Name |

|---|

| 2-(2-Aminoethyl)pyridine |

| This compound |

| 2-(chloromethyl)pyridine |

| Benzene |

| Diethylamine |

| Formaldehyde |

| Palladium |

| Pyridine |

Properties

IUPAC Name |

N,N-diethyl-2-pyridin-2-ylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2/c1-3-13(4-2)10-8-11-7-5-6-9-12-11/h5-7,9H,3-4,8,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMDWLPBLYZHLHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCC1=CC=CC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90180522 | |

| Record name | N,N-Diethylpyridine-2-ethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90180522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25877-30-9 | |

| Record name | N,N-Diethyl-2-pyridineethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25877-30-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N-Diethylpyridine-2-ethylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025877309 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 25877-30-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76607 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N,N-Diethylpyridine-2-ethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90180522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-diethylpyridine-2-ethylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.994 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N,N-Diethylpyridine-2-ethylamine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ED9C2EX3ZR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Coordination Chemistry and Ligand Properties of 2 2 Diethylaminoethyl Pyridine

Ligand Characteristics and Binding Modes

The coordination behavior of 2-(2-Diethylaminoethyl)pyridine is dictated by the interplay of its donor atoms and the steric and electronic properties of the entire molecule.

This compound features two nitrogen donor atoms: the sp²-hybridized nitrogen of the pyridine (B92270) ring and the sp³-hybridized tertiary amine nitrogen of the diethylaminoethyl group. This arrangement allows the molecule to act as a bidentate N,N'-donor ligand, forming a stable five-membered chelate ring upon coordination to a metal center. The formation of this chelate ring is entropically favored and contributes to the stability of the resulting metal complexes. The analogous ligand, 2-(2-Aminoethyl)pyridine (B145717), has been shown to form complexes with Cu(II) and Zn(II), highlighting the effective chelating nature of the 2-(aminoethyl)pyridine framework. nih.gov

The pyridine nitrogen is a moderately soft donor and readily coordinates to a wide range of transition metals. The tertiary amine nitrogen is a harder donor and its coordination is influenced by the steric bulk of the ethyl groups and the flexibility of the ethyl bridge.

The diethylaminoethyl substituent significantly influences the coordination properties of the ligand through both steric and electronic effects.

Steric Effects: The two ethyl groups on the tertiary amine introduce considerable steric bulk around one of the coordination sites. nih.gov This steric hindrance can affect the coordination geometry of the metal center, influencing the bond angles and potentially leading to distorted geometries. For instance, in complexes with smaller metal ions, the steric clash between the ethyl groups and other ligands can lead to the adoption of a less common coordination number or geometry.

Electronic Effects: The diethylaminoethyl group is generally considered to be an electron-donating group. This inductive effect increases the electron density on the pyridine ring, which can enhance the σ-donor strength of the pyridine nitrogen. This, in turn, can lead to stronger metal-ligand bonds. The electronic nature of the ligand can be further tuned by introducing different substituents on the pyridine ring, which would modulate the electronic properties of the resulting complexes. nih.gov

Synthesis and Structural Elucidation of Metal Complexes

The synthesis of metal complexes with this compound typically involves the direct reaction of the ligand with a metal salt in a suitable solvent. The resulting complexes can be characterized by various spectroscopic techniques and single-crystal X-ray diffraction to elucidate their structures.

Iron(II) Complexes: Iron(II) complexes with pyridine-based ligands are well-known. For example, dichlorotetrakis(pyridine)iron(II) is a common precursor in iron chemistry. nih.gov The reaction of an iron(II) salt with this compound is expected to yield a complex where the ligand acts as a bidentate chelate. The resulting geometry would likely be octahedral, with either two or three ligand molecules coordinating to the iron center, depending on the stoichiometry and the counter-ions present.

Manganese(II) Complexes: A dinuclear Mn(II) complex has been synthesized using a quinoline-based ligand that also contains a pyridine ring and a diethylamino substituent. nih.gov In this complex, [Mn₂Cl₄(QP)₂(H₂O)], the ligand coordinates to the manganese centers in a bidentate fashion through the quinoline (B57606) and pyridine nitrogen atoms. nih.gov This suggests that this compound would likely form stable complexes with Mn(II), potentially with various nuclearities depending on the reaction conditions.

Nickel(II) Complexes: The synthesis of a Ni(II) complex with a ligand incorporating a (2-diethylaminoethylamino)methylene moiety has been reported. researchgate.net In general, Ni(II) readily forms complexes with pyridine-based ligands. For instance, dichlorotetrakis(pyridine)nickel(II) can be synthesized and used as a starting material for other nickel complexes. rsc.org A search for the specific complex of Ni(II) with this compound reveals research on related structures, such as a disubstituted nickel(II) bis-[(di-methyl-amino-phenyl-imino)-eth-yl]pyridine chloride complex, which features octahedrally coordinated Ni(II) cations. nih.gov

Copper(I/II) Complexes: The coordination chemistry of copper with pyridine derivatives is extensive. A well-characterized example is the copper(II) complex with the closely related ligand, 2-(2-dimethylaminoethyl)pyridine, dinitrato[2-(2-dimethylaminoethyl)pyridine]copper(II). acs.org In this complex, the ligand acts as a bidentate chelate, coordinating to the copper(II) center through both the pyridine and the tertiary amine nitrogen atoms. The copper center is five-coordinate, with a distorted square-pyramidal geometry. acs.org

| Compound | Formula | Crystal System | Space Group | Cu-N(pyridine) (Å) | Cu-N(amine) (Å) |

| Dinitrato[2-(2-dimethylaminoethyl)pyridine]copper(II) | C₉H₁₄CuN₄O₆ | Monoclinic | P2₁/c | 2.003(4) | 2.059(4) |

Table 1: Crystallographic data for a Cu(II) complex with a related ligand. acs.org

Copper(I) complexes with pyridine ligands have also been synthesized. jscimedcentral.com Given the affinity of Cu(I) for nitrogen donors, it is expected to form stable complexes with this compound, likely with tetrahedral or trigonal planar geometries depending on the stoichiometry.

Silver(I) Complexes: Silver(I) is known to form complexes with pyridine and its derivatives, often exhibiting linear or trigonal planar coordination geometries. jscimedcentral.com A silver(I) complex with 2',6'-difluoro-2,3'-bipyridine, [Ag(CF₃SO₃)(C₁₀H₆F₂N₂)₂], shows a highly distorted trigonal–planar geometry where the Ag(I) ion is coordinated by two pyridine nitrogen atoms and one oxygen atom from the trifluoromethanesulfonate (B1224126) anion. nih.gov This indicates that this compound would readily coordinate to Ag(I), likely forming mononuclear complexes.

Information on the coordination of this compound to main group metals is scarce in the literature. However, the donor atoms of the ligand are capable of coordinating to Lewis acidic main group elements. For instance, vanadium(V) complexes with N,O-donor ligands derived from pyridine have been synthesized. nih.gov The formation of complexes would depend on the acidity of the main group metal and the reaction conditions. The steric bulk of the diethylamino group might play a more significant role in determining the feasibility and structure of these complexes compared to transition metal complexes.

Electronic Structure and Bonding in Metal Coordination Compounds

The electronic structure and nature of the bonding in metal complexes of this compound are crucial for understanding their properties and reactivity. These aspects are often investigated using a combination of experimental techniques, such as UV-Vis spectroscopy, and computational methods like Density Functional Theory (DFT).

The bonding in these complexes can be described by a combination of σ-donation from the nitrogen lone pairs to the metal d-orbitals and, in the case of transition metals with filled or partially filled d-orbitals, potential π-backbonding from the metal to the π* orbitals of the pyridine ring. The electron-donating nature of the diethylaminoethyl group enhances the σ-donor capability of the pyridine nitrogen.

DFT calculations on related systems, such as iron complexes with pyridine N-heterocyclic carbene ligands, have been used to elucidate the electronic structure and the redox-non-innocent character of the ligand. nih.gov Similar computational studies on complexes of this compound would provide detailed insights into the molecular orbital interactions, charge distribution, and the nature of the metal-ligand bond. For instance, DFT calculations on copper(I) complexes with pyridine-2,5-dicarboxylic acid have been used to analyze their electronic properties and interpret their UV-Vis absorption spectra. mdpi.com A theoretical study on 2-(β-Aminoethyl)-pyridine using DFT has explored its conformational space and vibrational frequencies, providing a foundation for understanding the behavior of the free ligand. researchgate.net

Reactivity and Stability Aspects of this compound Metal Complexes

The reactivity and stability of metal complexes containing this compound are governed by a combination of factors, including the nature of the metal ion, the coordination environment, and the electronic and steric properties of the ligand itself. Research into these aspects reveals a range of behaviors, from ligand substitution and redox activity to thermal and chemical stability, which are crucial for their potential applications in catalysis and materials science.

The diethylaminoethyl substituent on the pyridine ring introduces a degree of flexibility and a potential additional binding site, which can influence the reactivity of the resulting metal complexes. For instance, in certain iron complexes, the diethylaminoethyl group can dissociate under thermal conditions, a lability that may be critical for catalytic cycles by enabling dynamic ligand exchange. This behavior is analogous to that observed in some pyridine(diimine) iron systems.

The stability of metal complexes with pyridine-based ligands is also dependent on the solvent environment. For example, the stability of silver(I) complexes with pyridine derivatives can either increase or decrease with varying concentrations of dimethylformamide in a mixed solvent system, highlighting the role of reagent solvation in the complexation equilibrium. researchgate.net

Ligand Substitution Reactions

Ligand substitution is a fundamental reaction in coordination chemistry, and complexes of this compound are no exception. The lability of the diethylaminoethyl group can facilitate the replacement of the ligand or other coordinated species. This is a key feature in catalysis, where the substrate must be able to coordinate to the metal center. The electron-donating nature of the diethylaminoethyl group can influence the electron density at the metal center, thereby affecting the rates and mechanisms of substitution reactions.

Redox Behavior

The redox properties of metal complexes are critical to their function in many catalytic and electronic applications. Pyridine-containing ligands can be "non-innocent," meaning they can actively participate in redox processes, rather than being passive spectators to metal-centered oxidation or reduction. rsc.org

In complexes with redox-active metals, the this compound ligand can influence the metal's redox potential. The electron-donating diethylaminoethyl group can make the metal center more electron-rich, which generally makes oxidation more difficult. rsc.org Conversely, the pyridine ring itself can undergo reduction. rsc.org

Some ruthenium(II) complexes with bipyridine-based ligands, which are structurally related to this compound, exhibit metal-based Ru(II)-Ru(III) oxidations at various positive potentials. rsc.org The specific potential is influenced by the electron-withdrawing or -donating nature of the ligand substituents. rsc.org At negative potentials, ligand-based reductions can occur, often localized on the bipyridine ring system. rsc.org Similarly, in certain aluminum complexes with 2,6-bisiminopyridine ligands, the redox process is predominantly ligand-centered, involving the conjugated pyridine and imine moieties. nih.gov

Thermal and Chemical Stability

In some cases, the stability of pyridine complexes is remarkable. For example, certain iridium(III)-pentamethylcyclopentadienyl complexes with pyridine-alkoxide type ligands have shown durability under harsh oxidative conditions, making them suitable for applications like water oxidation catalysis. mdpi.com The stability of transition metal complexes with pyridine and its derivatives is also evident in their synthesis and handling, with many being stable for extended periods under normal storage conditions. jscimedcentral.com

Catalytic Applications of 2 2 Diethylaminoethyl Pyridine and Its Metal Complexes

Homogeneous Catalysis

In homogeneous catalysis, the catalyst exists in the same phase as the reactants, typically in a liquid solution. The bidentate nature of 2-(2-Diethylaminoethyl)pyridine allows it to form well-defined, soluble metal complexes that are highly effective in this domain.

Transition Metal-Catalyzed Organic Transformations

Complexes of this compound and related N,N-bidentate ligands with transition metals are instrumental in driving a wide array of organic transformations. The electronic and steric properties of the ligand can be fine-tuned to control the activity and selectivity of the metallic center.

Iron complexes stabilized by N-donor ligands have emerged as a key area of research. For instance, an iron(0) complex stabilized by 2,2'-bipyridine and 2-aminoethyl-pyridine, a ligand structurally similar to this compound, has been synthesized and characterized. nih.gov This 16-electron species, Fe⁰(bpy)(pyea), was found to be an active, albeit short-lived, catalyst for hydrogenation reactions. nih.gov Similarly, bis(imino)pyridine iron complexes are highly active catalysts for olefin polymerization, demonstrating the utility of this ligand framework in carbon-carbon bond formation. mdpi.comresearchgate.net

Nickel catalysts supported by 2-(arylimino)pyridine ligands, which share the pyridine (B92270) core, have been reported to generate highly branched value-added polyethylenes from ethylene. mdpi.com Palladium(II) complexes bearing various pyridine derivatives have also proven to be efficient precatalysts for fundamental cross-coupling reactions, including the Suzuki–Miyaura and Heck reactions. acs.org The catalytic efficiency in these systems can be correlated with the electronic properties (basicity) of the pyridine ligand. acs.org Furthermore, ruthenium(0) complexes have been shown to react with 2-(diethylamino)pyridine, leading to N-Et bond cleavage, which highlights the reactivity of such coordinated ligands. researchgate.net

The broader family of transition metal pyridine complexes serves as essential precursors in synthetic chemistry. wikipedia.org For example, cobalt and nickel pyridine complexes are valuable reagents in organocobalt and organonickel chemistry, respectively. wikipedia.org

| Catalyst/Complex Type | Transformation | Key Findings | Reference |

|---|---|---|---|

| Fe⁰(bpy)(pyea) | Hydrogenation | Active but short-lived catalyst. | nih.gov |

| Bis(imino)pyridine Iron Complexes | Ethylene Polymerization | Highly active, producing linear polyethylene. | mdpi.comresearchgate.net |

| 2-(arylimino)pyridine-nickel Complexes | Ethylene Polymerization | Produce highly branched polyethylenes. | mdpi.com |

| [PdL₂Cl₂] (L = pyridine derivative) | Suzuki–Miyaura & Heck Coupling | Efficient precatalysts; activity depends on ligand basicity. | acs.org |

| Ru(p-cymene) Complexes with Pyridine-Quinoline Ligands | Transfer Hydrogenation | Efficient for the reduction of ketones. | mdpi.com |

Main Group Element Catalysis Mediated by Pyridine Derivatives

The utility of pyridine derivatives extends beyond transition metal catalysis to include systems involving main group elements. The Lewis basic nitrogen atom of the pyridine ring can interact with Lewis acidic main group elements, leading to cooperative catalytic effects. This interaction can activate the pyridine ring or the substrate, opening new reaction pathways.

A prominent strategy involves the use of a main-group Lewis acid to bind to the pyridine moiety, which in turn directs a transition metal to a specific C-H bond for activation. acs.org This cooperative approach has been successfully applied in nickel-catalyzed C-H alkenylation, where an aluminum Lewis acid is used to coordinate to the pyridine, influencing the site-selectivity of the reaction. nih.govnih.gov Similar cooperative effects have been observed with cobalt/aluminum and cobalt/magnesium bimetallic catalysts for the C-H alkenylation of nitrogen heterocycles. chemrxiv.org

The coordination of metal ions, including those from main groups 1 and 2, directly to the pyridine ring lowers the electron density of the ring. rsc.org This electronic perturbation can significantly influence the reactivity of the system, for example by lowering the reduction potential and facilitating processes like hydride transfer from dihydropyridinate intermediates. rsc.org The formation of adducts such as the sulfur trioxide pyridine complex (SO₃(py)) and the borane pyridine complex (BH₃py) are classic examples of the role of pyridine as a Lewis base in main group chemistry. wikipedia.org

C-H Activation and Functionalization Methodologies

The selective functionalization of otherwise inert C-H bonds is a primary goal in modern synthetic chemistry. Pyridine-containing ligands like this compound can play a crucial role as directing groups, guiding a metal catalyst to a specific C-H bond and enabling site-selective transformations.

Site-Selective C-H Alkenylation Processes

C-H alkenylation involves the formation of a new carbon-carbon double bond at a previously unfunctionalized carbon atom. The pyridine ring itself presents multiple C-H bonds, and achieving selectivity can be challenging. A common strategy involves the coordination of the pyridine nitrogen to a Lewis acidic metal, which activates the C-H bonds for reaction.

A nickel/Lewis acid cooperative catalytic system has been developed for the direct C-2 selective alkenylation of pyridines. nih.gov In contrast, a bifunctional nickel catalyst has been designed to achieve C-3 selective alkenylation. nih.gov This catalyst operates through a reversible template-substrate anchoring strategy, where an aluminum-binding side arm on the ligand recruits and orients the pyridine substrate, overriding the intrinsic electronic preference for C-2 or C-4 functionalization. nih.gov Palladium-catalyzed C-3 alkenylation of pyridines has also been reported, although it often requires a large excess of the pyridine substrate. nih.gov

Cobalt-based systems have also proven effective. Bimetallic catalysts featuring cobalt paired with aluminum or magnesium, supported by a bifunctional phosphine ligand, enable the site-selective C-H alkenylation of pyridine derivatives at the C-H site proximal to the Lewis basic nitrogen atom. chemrxiv.org

| Catalytic System | Site Selectivity | Substrate | Key Principle | Reference |

|---|---|---|---|---|

| Nickel / Lewis Acid (Al) | C-2 | Pyridines | Lewis acid coordination activates pyridine for C-H insertion. | nih.gov |

| Directive Ni Catalyst / Al | C-3 | Pyridines | Bifunctional ligand with Al-binding arm directs catalyst to C-3. | nih.gov |

| Cobalt / Al or Mg | Proximal to N | N-Heteroarenes | Bimetallic catalyst with a bifunctional ligand directs functionalization. | chemrxiv.org |

| Pd(II) | C-3 | Pyridines | Achieved via an electrophilic palladation process. | nih.gov |

Remote C-H Activation Principles

While directing groups typically facilitate the functionalization of proximal C-H bonds (ortho-position), more advanced strategies have been developed to target remote positions. The pyridine moiety has been ingeniously employed within directing templates to achieve site-selectivity through the recognition of distance and geometry.

This principle has been demonstrated in the meta-C-H activation of benzyl and phenyl ethyl alcohols. nih.gov A specially designed template containing a pyridine group is attached to the substrate's hydroxyl group. The strong σ-coordinating ability of the pyridine nitrogen recruits a palladium catalyst, while the template's U-shaped structure orients the substrate in a way that favors the formation of a large, cyclophane-like transition state. nih.govacs.org This conformation brings the meta-C-H bond into proximity with the metal center, enabling its selective functionalization and overcoming the natural tendency for ortho-activation. nih.govacs.org This template-based approach illustrates the potential for achieving high site-selectivity by controlling the geometry of the transition state in C-H activation reactions. nih.gov

Hydrogenation and Hydride Transfer Catalysis

Hydrogenation and related hydride transfer reactions are fundamental processes in chemical synthesis. Metal complexes incorporating this compound and its analogs are effective catalysts for these transformations, where the pyridine ring can actively participate in the catalytic cycle.

Ruthenium complexes are well-known for their hydrogenation activity. For example, Ru-DTBM-segphos has been used for the highly efficient and enantioselective asymmetric hydrogenation of 2-pyridyl-substituted alkenes. nih.gov Ruthenium p-cymene complexes containing pyridine-quinoline based ligands have also been shown to be efficient catalysts for the transfer hydrogenation of ketones, using 2-propanol as the hydrogen source. mdpi.com The renowned Crabtree's catalyst, an iridium complex, is another prominent example of a pyridine-containing hydrogenation catalyst. wikipedia.org

An iron(0) complex stabilized by 2-aminoethyl-pyridine, Fe⁰(bpy)(pyea), demonstrated activity as a hydrogenation catalyst. nih.gov Its reaction with dihydrogen (H₂) at room temperature, however, led to the cleavage of a C-C bond in the ligand's aminoethyl arm, highlighting the complex reactivity within such systems. nih.gov

The underlying chemistry of these processes often involves hydride transfer. The coordination of a metal ion to a pyridine ring lowers its electron density, which in turn influences the thermodynamics of hydride transfer from the corresponding dihydropyridinate (DHP⁻) species. rsc.org This effect is inspired by bioinorganic systems like NADH. By modulating the metal and the ligand, the hydride-donating ability of the M-DHP⁻ complex can be tuned, enabling enhanced reactivity and selectivity in reductions. rsc.org

| Catalyst | Reaction Type | Substrate | Key Features | Reference |

|---|---|---|---|---|

| Ru-DTBM-segphos | Asymmetric Hydrogenation | 2-Pyridyl-substituted alkenes | Highly efficient and enantioselective. | nih.gov |

| Ru(p-cymene) with Pyridine-Quinoline Ligands | Transfer Hydrogenation | Ketones (e.g., acetophenone) | Quantitative conversion with high turnover frequencies. | mdpi.com |

| Fe⁰(bpy)(pyea) | Hydrogenation | General | Active catalyst, but undergoes ligand cleavage with H₂. | nih.gov |

| Crabtree's Catalyst ([Ir(cod)(PCy₃)(py)]⁺) | Hydrogenation | Alkenes | Classic, highly active iridium-based catalyst. | wikipedia.org |

Polymerization Catalysis and Control

Metal complexes of pyridine-based ligands, particularly 2-(arylimino)pyridines and bis(imino)pyridines, have demonstrated significant efficacy as catalysts in ethylene polymerization. These catalysts, typically involving late transition metals like nickel and iron, are activated by co-catalysts such as methylaluminoxane (MAO) or ethylaluminum dichloride (EtAlCl₂). The resulting catalytic systems can produce polyethylene with a range of properties, from linear high-density polyethylene (HDPE) to highly branched low-density polyethylene (LDPE), depending on the catalyst structure and polymerization conditions.

A study on a series of 2-(arylimino)pyridine-nickel(II) bromide complexes highlighted the influence of electronic modifications on the N-aryl substituent on catalytic performance in ethylene polymerization. The complexes were activated with either ethylaluminum dichloride (EtAlCl₂) or modified methylaluminoxane (MMAO). The research found that electron-withdrawing substituents on the para-position of the N-aryl ring generally led to higher catalytic activities. For instance, a complex with an OCF₃ substituent exhibited higher activity compared to those with methyl, ethyl, or isopropyl groups.

These catalysts were found to produce highly branched polyethylene with low molecular weights and narrow polydispersity. The reaction temperature was also identified as a critical parameter affecting the polymer's microstructure, including end-group type, branching density, and molecular weight.

Table 1: Ethylene Polymerization with 2-(Arylimino)pyridine-Nickel Catalysts Activated by EtAlCl₂

| Precatalyst | Para-Substituent | Activity (× 10⁶ g of PE (mol of Ni)⁻¹ h⁻¹) | Mₙ ( kg/mol ) | Mₙ/Mₙ |

|---|---|---|---|---|

| Ni1 | Me | 3.20 | 3.54 | 2.51 |

| Ni2 | Et | 2.89 | 3.21 | 2.63 |

| Ni3 | i-Pr | 3.55 | 3.89 | 2.44 |

| Ni4 | F | 3.98 | 4.12 | 2.32 |

| Ni5 | OCF₃ | 4.28 | 4.56 | 2.21 |

Conditions: 10 atm ethylene, 30 °C, 30 min, Toluene solvent.

Iron(II) complexes bearing bis(imino)pyridine ligands are another important class of catalysts for ethylene polymerization. When activated with MAO, these catalysts are highly active and can produce polyethylenes with a broad range of molecular weights and distributions. The substituents on the imine carbon and the aryl groups of the ligand have a significant impact on the catalytic behavior.

Research has shown that the steric bulk of the ortho-substituents on the N-aryl rings is a key factor in controlling the polymerization process. Bulky substituents can enhance the thermal stability of the catalyst and influence the molecular weight of the resulting polymer. For example, catalysts with more sterically demanding ligands tend to produce higher molecular weight polyethylene.

The nature of the co-catalyst also plays a crucial role. Studies comparing different aluminum alkyl co-catalysts, such as MAO, MMAO, EtAlCl₂, and diethyl aluminum chloride (Et₂AlCl), have shown that the choice of activator can significantly affect the catalytic activity and the properties of the polymer produced.

Table 2: Ethylene Polymerization with Bis(imino)pyridine Iron(II) Catalysts

| Catalyst | Ortho-Substituent on N-Aryl | Activity (× 10⁶ g PE (mol Fe)⁻¹ h⁻¹) | Mₙ ( g/mol ) | Mₙ/Mₙ |

|---|---|---|---|---|

| Fe-1 | Methyl | 7.5 | 250,000 | 15.2 |

| Fe-2 | Ethyl | 6.8 | 310,000 | 18.9 |

| Fe-3 | Isopropyl | 5.2 | 450,000 | 25.4 |

Conditions: MAO as co-catalyst, 50 °C, 10 atm ethylene.

Mechanistic Investigations of Reactions Involving 2 2 Diethylaminoethyl Pyridine

Organic Reaction Mechanisms of the Pyridine (B92270) Ring

The reaction pathways of the pyridine ring are well-established and can be categorized into electrophilic, nucleophilic, and radical substitutions. The regioselectivity of these reactions is determined by the stability of the reaction intermediates. stackexchange.comquora.com

The pyridine ring is generally deactivated towards electrophilic aromatic substitution (SEAr) compared to benzene (B151609). quimicaorganica.org This reduced reactivity is due to the electron-withdrawing nature of the nitrogen atom, which decreases the electron density of the aromatic system. Furthermore, under the acidic conditions often required for these reactions (e.g., nitration, sulfonation), the pyridine nitrogen is protonated, further increasing the ring's deactivation. wikipedia.org

Electrophilic attack preferentially occurs at the C-3 and C-5 positions. quimicaorganica.org This preference is explained by the stability of the cationic intermediate (a sigma complex or arenium ion) formed during the reaction. quora.com

Attack at C-3 (or C-5): The positive charge in the resulting intermediate is delocalized over three carbon atoms. Crucially, the electronegative nitrogen atom does not bear a positive charge in any of the resonance structures. quora.com

Attack at C-2 (or C-4, C-6): Attack at these positions leads to a resonance structure where the nitrogen atom carries a positive charge and has an incomplete octet of electrons. This is a highly unstable and energetically unfavorable state. quora.comquora.com

Consequently, electrophilic substitution requires more drastic conditions than for benzene, and the substitution is directed to the 3- and 5-positions. quora.com

Conversely, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (SNAr), a reaction that is difficult for electron-rich rings like benzene. Nucleophilic attack is favored at the C-2, C-4, and C-6 positions. quora.comechemi.com The stability of the anionic intermediate (a Meisenheimer-like complex) is the determining factor for this regioselectivity. stackexchange.comechemi.com

Attack at C-2 (or C-4, C-6): When a nucleophile attacks these positions, a high-energy anionic intermediate is formed. stackexchange.com The negative charge can be delocalized onto the electronegative nitrogen atom in one of the resonance forms. stackexchange.comquora.comechemi.com This delocalization provides significant stabilization to the intermediate, lowering the activation energy for the reaction.

Attack at C-3 (or C-5): Attack at the C-3 position results in an intermediate where the negative charge is distributed only among the carbon atoms of the ring, without any contribution from the nitrogen atom. stackexchange.com This intermediate is less stable than that formed by attack at the 2- or 4-positions. quora.com

A classic example of nucleophilic substitution on pyridine is the Chichibabin reaction, where pyridine reacts with sodium amide (NaNH₂) to form 2-aminopyridine.

Pyridine and its derivatives can also undergo functionalization through radical reactions. The Minisci reaction is a prominent example of a nucleophilic radical substitution, allowing for the direct alkylation or acylation of electron-deficient heterocycles. wikipedia.orgrsc.org

In the Minisci reaction, a carbon-centered radical is generated and attacks the protonated pyridine ring. wikipedia.org The reaction is highly regioselective, with the radical preferentially attacking the C-2 and C-4 positions. This selectivity arises because the radical addition to the protonated pyridine results in a stabilized pyridinyl radical cation intermediate. The reaction offers a powerful method for C-H functionalization, which is not achievable via Friedel-Crafts chemistry. wikipedia.orgrsc.org

Table 1: Summary of Regioselectivity in Pyridine Ring Reactions

| Reaction Type | Attacking Species | Preferred Position(s) | Rationale for Selectivity |

| Electrophilic Substitution | Electrophile (E⁺) | C-3, C-5 | Avoids placing a positive charge on the electronegative nitrogen atom in the cationic intermediate. quora.comquora.com |

| Nucleophilic Substitution | Nucleophile (Nu⁻) | C-2, C-4, C-6 | Allows delocalization of the negative charge onto the electronegative nitrogen atom, stabilizing the anionic intermediate. stackexchange.comquora.com |

| Radical Substitution (Minisci) | Radical (R•) | C-2, C-4 | Leads to the formation of a stabilized pyridinyl radical cation intermediate upon attack on the protonated ring. wikipedia.org |

Influence of the Diethylaminoethyl Moiety on Reaction Pathways

The 2-(2-diethylaminoethyl) substituent significantly modulates the intrinsic reactivity of the pyridine ring through a combination of electronic and steric effects, as well as its ability to act as a coordinating group.

Electronic Effects: The diethylaminoethyl group, being an alkylamine, is generally considered an electron-donating group (EDG) through an inductive effect. This effect, transmitted through the two-carbon chain, slightly increases the electron density of the pyridine ring, which could potentially make it more reactive towards electrophiles compared to unsubstituted pyridine. However, a much more profound electronic influence arises from the basicity of the tertiary amine. In acidic media, the diethylamino nitrogen can be protonated, or it can coordinate to Lewis acids. This converts the substituent into a potent electron-withdrawing group (EWG), which would strongly deactivate the pyridine ring towards electrophilic attack and further activate it for nucleophilic substitution at the 4- and 6-positions. Studies on other substituted pyridines, such as those in pyridinophane complexes, have demonstrated that modifications to substituents provide a regulatory handle on the electronic properties and catalytic reactivity of the metal center. nih.gov

Steric Effects: The diethylaminoethyl group is sterically bulky. This steric hindrance can impede the approach of reactants to the 2-position of the pyridine ring. This effect would be most pronounced for reactions that are sensitive to steric crowding, potentially diverting reactivity towards the less hindered positions of the ring (e.g., C-4 or C-6 for nucleophilic/radical attack). The interplay between steric and electronic factors can influence reaction efficiency and product distribution. researchgate.netresearchgate.net

Coordinating Effects: The two nitrogen atoms (one on the pyridine ring and one in the side chain) allow 2-(2-Diethylaminoethyl)pyridine to act as a bidentate chelating ligand for metal ions. jscimedcentral.com Coordination to a metal center dramatically alters the electronic landscape of the pyridine ring. The metal acts as a strong Lewis acid, withdrawing electron density and making the ring highly susceptible to nucleophilic attack. This property is exploited in coordination chemistry and catalysis. nih.govrsc.org

Identification and Characterization of Reaction Intermediates and Transition States

The direct observation of reaction intermediates and transition states is often challenging due to their transient nature. However, their existence and structure are inferred and characterized through a combination of experimental and computational methods.

Reaction Intermediates:

In electrophilic substitution , the key intermediate is the cationic sigma complex (or arenium ion). Its formation is the rate-determining step. Computational studies, such as those using Density Functional Theory (DFT), have been employed to model these intermediates and confirm that the structures avoiding a positive charge on the nitrogen are more stable. rsc.org

In nucleophilic substitution , the reaction proceeds through an anionic intermediate, often called a Meisenheimer complex . The stability of this intermediate is the key to the reaction's feasibility. stackexchange.com The resonance form that places the negative charge on the ring nitrogen is a major contributor to its stability and is a central feature of the mechanism. echemi.com DFT calculations have been used to study the reaction of substituted pyridines with amines, confirming that the reaction proceeds through an SNAr mechanism where the formation of this intermediate is rate-determining. researchgate.net

In radical reactions like the Minisci reaction, the intermediate is a pyridinyl radical cation . rsc.org Mechanistic studies, including computational calculations, support the formation of these radical intermediates and their role in the C-C bond-forming step. researchgate.net

Characterization Techniques:

Spectroscopic Methods: Techniques like NMR spectroscopy can sometimes be used to detect stable intermediates under specific reaction conditions.

Kinetic Studies: Measuring reaction rates with different substrates and reagents provides indirect evidence for the nature of the transition state. For instance, linear Brønsted-type plots in the reaction of substituted pyridines with amines support a mechanism where the nucleophilic attack is the rate-determining step. researchgate.net

Computational Chemistry: DFT and other molecular orbital theory calculations are powerful tools for mapping reaction pathways. rsc.orgrsc.org They allow for the calculation of the geometries and energies of reactants, transition states, intermediates, and products, providing a detailed picture of the reaction mechanism. rsc.orgscispace.comoberlin.edu These studies can elucidate bond lengths, charge distribution, and the molecular orbitals involved in the transition state, confirming, for example, the mixed orbital nature of the transition state's LUMO in certain nucleophilic substitutions. rsc.org

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying the electronic structure of molecules like 2-(2-Diethylaminoethyl)pyridine. DFT calculations are instrumental in predicting a wide array of molecular properties. For pyridine (B92270) derivatives, DFT has been successfully used to investigate reaction mechanisms, electronic structures, and spectroscopic characteristics. cymitquimica.commdpi.com The electron-donating diethylaminoethyl group is known to influence the electronic environment of the pyridine ring, a factor that can be quantitatively described using DFT.

DFT calculations illuminate the electronic landscape of a molecule. For pyridine and its derivatives, key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, and the Molecular Electrostatic Potential (MEP) are frequently analyzed. ijcce.ac.ir The HOMO-LUMO gap is a critical indicator of chemical reactivity and kinetic stability. The MEP map reveals the charge distribution and helps identify sites susceptible to electrophilic and nucleophilic attack.

While specific DFT data for this compound is not abundant in the literature, studies on analogous compounds like 2-(β-aminoethyl)-pyridine (AEP) provide valuable insights. Preliminary quantum-chemical calculations on AEP have identified multiple stable conformations with similar Gibbs energies, highlighting the molecule's flexibility. researchgate.net Analysis of related pyridine derivatives shows that substituents significantly affect the electronic properties. mostwiedzy.plnih.gov The diethylaminoethyl group, being a weak electron-donating group, is expected to slightly raise the energy of the HOMO and influence the charge distribution on the pyridine ring, potentially directing the reactivity at specific positions.

Table 1: Calculated Quantum Chemical Parameters for a Related Pyridine Derivative (Note: Data presented below is for illustrative purposes based on typical findings for similar molecules, as specific values for this compound are not readily available in cited literature.)

| Parameter | Typical Calculated Value | Significance |

| HOMO Energy | ~ -6.5 eV | Indicates electron-donating ability; relates to ionization potential. |

| LUMO Energy | ~ -0.5 eV | Indicates electron-accepting ability; relates to electron affinity. |

| HOMO-LUMO Gap (ΔE) | ~ 6.0 eV | Correlates with chemical reactivity and stability. |

| Dipole Moment | ~ 2.5 - 3.0 D | Measures the overall polarity of the molecule. |

DFT is a powerful method for mapping the potential energy surfaces of chemical reactions, allowing for the prediction of reaction mechanisms, transition states, and activation energies. rsc.org For this compound, this can be applied to understand its synthesis, degradation, and interaction with other chemical species. The pyridine ring can undergo electrophilic and nucleophilic substitutions, and the diethylaminoethyl side chain can participate in reactions typical of tertiary amines.

Computational studies on the rotational isomerism of the analogous 2-(β-aminoethyl)-pyridine have shown the existence of nine stable conformers (four trans and five gauche) with very similar energy levels. researchgate.net This indicates a complex potential energy landscape governed by rotations around the C-C and C-N single bonds of the side chain. Understanding this landscape is crucial for predicting the molecule's preferred shapes and how it interacts with other molecules, such as metal ions in coordination complexes. The lability of the diethylaminoethyl substituent in such complexes could be a critical factor in catalytic cycles, and DFT can be used to model the energetics of these ligand exchange processes.

Theoretical calculations are essential for interpreting experimental spectra. Time-dependent DFT (TD-DFT) is commonly used to simulate UV-visible absorption spectra, while calculations of vibrational frequencies are invaluable for assigning bands in infrared (IR) and Raman spectra. ijcce.ac.irresearchgate.net

For the related compound 2-(β-aminoethyl)-pyridine, vibrational frequencies were calculated at the DFT(B3LYP)/6-31G* level and compared with experimental FT-IR spectra to validate the computational model and understand the molecule's conformational preferences in solution. researchgate.net Similarly, for other pyridine derivatives, theoretical calculations have been used to interpret IR, NMR, and mass spectra, providing a direct link between the observed data and the molecule's three-dimensional structure. nih.gov Such simulations for this compound would allow for a detailed assignment of its spectroscopic signatures, including the characteristic vibrational modes of the pyridine ring and the diethylaminoethyl side chain.

Table 2: Illustrative Comparison of Calculated vs. Experimental Vibrational Frequencies for an Analogous Pyridine Derivative (2-(β-aminoethyl)-pyridine)

| Vibrational Mode Description | Calculated Frequency (cm⁻¹) (DFT/B3LYP/6-31G*) | Experimental Frequency (cm⁻¹) (FT-IR in CCl₄) |

| N-H Stretch (amino group) | 3400 - 3300 | 3380, 3315 |

| C-H Stretch (aromatic) | 3100 - 3000 | 3070, 3015 |

| C-H Stretch (aliphatic) | 3000 - 2850 | 2970, 2935, 2875 |

| C=C, C=N Ring Stretch | 1600 - 1430 | 1593, 1571, 1475, 1436 |

| CH₂ Scissoring | 1470 - 1450 | ~1460 |

| Source: Adapted from findings on 2-(β-aminoethyl)-pyridine to illustrate the methodology. researchgate.net |

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of molecules, offering insights into their dynamics, conformational changes, and interactions with their environment. MD simulations have been effectively used to study pyridine-based compounds, for instance, to understand their orientation and behavior within biological membranes. nih.gov

In a typical MD simulation of a molecule like this compound, the system would be set up with the molecule solvated in a box of water or another solvent. After an initial energy minimization and equilibration period, the simulation is run for a duration ranging from nanoseconds to microseconds, tracking the positions and velocities of all atoms. nih.gov

Analysis of the resulting trajectory can reveal:

Conformational Preferences: The distribution of dihedral angles in the flexible ethylamine (B1201723) side chain over time.

Solvation Structure: How solvent molecules arrange around the pyridine nitrogen and the tertiary amine.

Interaction Dynamics: If simulated with other molecules (e.g., in a lipid bilayer), MD can elucidate the nature and lifetime of intermolecular interactions like hydrogen bonds or van der Waals forces. nih.gov

These simulations are crucial for bridging the gap between static quantum chemical calculations and the dynamic reality of molecules in solution or complex biological systems.

Predictive Modeling for Structure-Reactivity Relationships

Predictive modeling, including Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies, aims to correlate a molecule's structural or computed properties with its observed activity or reactivity. For pyridine derivatives, these models are widely used in medicinal chemistry to guide the design of new compounds with enhanced biological activity. nih.gov

The process involves calculating a set of molecular descriptors for a series of related compounds. These descriptors can include:

Electronic Properties: Calculated parameters like HOMO/LUMO energies, atomic charges, and dipole moment. mdpi.com

Steric Properties: Molecular volume, surface area, and shape indices.

Hydrophobicity: Parameters like the octanol-water partition coefficient (logP).

By building a statistical model (e.g., using multiple linear regression or machine learning algorithms), a relationship can be established between these descriptors and an experimental outcome, such as binding affinity to a receptor or reaction rate. nih.govnih.gov For instance, studies on other pyridine series have shown relationships between affinity and hydrophobicity or the presence of specific functional groups. nih.govnih.gov Such a model developed for analogs of this compound could predict its potential biological activities or chemical reactivity based on its unique combination of a pyridine head and a flexible, basic diethylaminoethyl tail.

Advanced Analytical Methodologies for Characterization of 2 2 Diethylaminoethyl Pyridine and Its Derivatives

Spectroscopic Techniques

Spectroscopic techniques are fundamental in the elucidation of the structure of 2-(2-Diethylaminoethyl)pyridine. These methods rely on the interaction of electromagnetic radiation with the molecule to provide detailed information about its atomic and molecular composition.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of this compound, providing precise information about the hydrogen (¹H) and carbon (¹³C) atomic environments within the molecule.

In ¹H NMR spectroscopy, the protons of the pyridyl group typically appear as a multiplet in the downfield region of the spectrum, generally between δ 7.2 and 8.5 ppm. The diethylaminoethyl group gives rise to characteristic signals: triplet signals for the methylene (B1212753) (CH₂) protons are observed around δ 2.5–3.0 ppm, and the methyl (CH₃) protons present as quartets at approximately δ 1.0–1.5 ppm.

¹³C NMR spectroscopy complements the proton data. The carbon atoms of the pyridine (B92270) ring resonate in the range of 120–150 ppm. The carbons of the diethyl group are found further upfield, with the CH₂ carbons appearing at 40–50 ppm and the CH₃ carbons at 10–15 ppm.

¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Group | Nucleus | Chemical Shift (ppm) |

|---|---|---|

| Pyridyl | ¹H | 7.2 - 8.5 |

| Diethylaminoethyl (CH₂) | ¹H | 2.5 - 3.0 |

| Diethylaminoethyl (CH₃) | ¹H | 1.0 - 1.5 |

| Pyridine | ¹³C | 120 - 150 |

| Diethyl (CH₂) | ¹³C | 40 - 50 |

| Diethyl (CH₃) | ¹³C | 10 - 15 |

This table is based on data from reference .

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in this compound.

IR spectroscopy is used to identify key vibrational modes. Significant peaks include C-N stretching vibrations, which are typically observed in the 1250–1350 cm⁻¹ region, and the characteristic pyridine ring vibrations that appear between 1600–1580 cm⁻¹. Comparing the IR spectrum of a sample to a reference spectrum is a common method to confirm its identity and assess the absence of impurities, such as unreacted diethylamine (B46881).

Raman spectroscopy is a complementary technique that is particularly useful for studying pyridine and its derivatives. ethz.ch It has been successfully employed to investigate the adsorption of pyridine at electrode surfaces, distinguishing between different types of adsorption. ethz.ch The intensity and frequency of certain Raman bands are sensitive to the molecular environment and can provide insights into intermolecular interactions. ethz.chaps.org For instance, studies on pyridine adsorbed on oxide surfaces have shown that prominent Raman bands around 1000 and 3000 cm⁻¹ are indicative of the nature of the adsorption. ethz.ch

Ultraviolet-Visible (UV-Vis) spectroscopy is used to study the electronic transitions within the molecule. Pyridine itself has characteristic UV absorption bands. nist.gov For derivatives such as this compound, the UV-Vis spectrum can be influenced by substituents and the molecular environment.

Research has shown that the complexation of pyridine derivatives with other molecules can lead to visible color changes, which are detectable by UV-Vis spectroscopy. researchgate.net These changes in the absorption wavelength (λmax) can be used to screen for potential guest-host interactions. researchgate.net For instance, some host compounds containing azo groups exhibit a color change from yellow to orange or red upon complexation with guest molecules. researchgate.net The concentration of the solution can also affect the UV-vis absorption spectra. researchgate.net

Mass Spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound and to elucidate its structure through fragmentation patterns.

When coupled with chromatographic techniques like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), it becomes a highly effective tool for both qualitative and quantitative analysis. nih.gov In LC-MS, techniques such as Electrospray Ionization (ESI) are often used. For example, LC-ESI-QTOF (Quadrupole Time-of-Flight) can provide accurate mass measurements, which aids in confirming the molecular formula. nih.gov The fragmentation pattern observed in the mass spectrum provides structural information. For a related compound, 2-(2-aminoethyl)pyridine (B145717), a prominent peak is observed at m/z 106.0655, which corresponds to a key fragment. nih.gov

X-ray Diffraction and Crystallography

X-ray diffraction and crystallography are definitive methods for determining the three-dimensional atomic arrangement of a compound in its solid state. For derivatives of this compound that can be crystallized, single-crystal X-ray diffraction provides precise bond lengths, bond angles, and information about intermolecular interactions, such as hydrogen bonding. nih.govresearchgate.net

Chromatographic Separation and Detection Methods (e.g., GC, HPLC)

Chromatographic techniques are essential for the separation, purification, and purity assessment of this compound.

High-Performance Liquid Chromatography (HPLC) is a widely used method. A common approach involves using a reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, often with a gradient to optimize separation. This method is effective for assessing the purity of the compound, with purity levels often required to be greater than 95% for applications such as catalytic studies. For the analysis of related pyridine derivatives, specific HPLC methods have been developed, such as a reversed-phase method using a YWG-C18H37 stationary phase and a mobile phase of methanol (B129727) and an acetate (B1210297) buffer. nih.gov

Gas Chromatography (GC), often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is another valuable tool, particularly for volatile compounds. It allows for the separation of this compound from starting materials and by-products, thereby enabling purity determination.

Supramolecular Chemistry and Self Assembly with 2 2 Diethylaminoethyl Pyridine

Non-Covalent Interaction Motifs

The self-assembly of 2-(2-Diethylaminoethyl)pyridine into larger supramolecular structures is governed by a variety of specific, non-covalent interactions. The primary nitrogen on the pyridine (B92270) ring and the tertiary amine on the ethyl side chain are the main functional groups that dictate its interaction patterns.

While this compound itself does not possess classic hydrogen bond donor groups (like N-H or O-H), its pyridine nitrogen atom is a potent hydrogen bond acceptor. core.ac.uk In the presence of suitable donor molecules (e.g., alcohols, carboxylic acids, or primary/secondary amines), it can participate in the formation of hydrogen-bonded adducts. In nearly all hydrogen bonding scenarios, pyridine primarily acts as the electron lone pair donor, or hydrogen bond acceptor. core.ac.uk This interaction can lead to the formation of simple dimers or more extended, ordered networks.

Host-guest chemistry involves the binding of a "guest" molecule within the cavity of a larger "host" molecule. The dimensions and flexible nature of this compound make it a potential guest for various macrocyclic hosts, such as cyclodextrins, calixarenes, or cucurbiturils. The pyridine head could be encapsulated within a hydrophobic cavity, while the flexible diethylaminoethyl tail could remain outside or interact with the host's portal.

The principles of host-guest chemistry are increasingly used to control the structure and properties of larger assemblies, such as covalent organic frameworks (COFs). bucknell.edu Incorporating specific host-guest pairs can help modulate the interactions between polymer layers, offering a sophisticated method for tuning material properties. bucknell.edu In systems involving coordination networks, guest molecules (often solvents) can play a crucial role, with their exchange inducing reversible structural transformations, such as crystal-to-amorphous transitions. rsc.org While specific studies involving this compound as a guest are not prominent, its structural features are well-suited for such applications.

The most significant role of this compound in supramolecular chemistry is as a ligand in coordination complexes. cymitquimica.com It can act as a bidentate "chelating" ligand, binding to a single metal center through both the pyridine nitrogen and the tertiary amine nitrogen. Alternatively, it can act as a monodentate ligand through just the pyridine nitrogen, or as a bridging ligand linking two different metal centers.

This versatility allows for the construction of both discrete molecular assemblies and extended, polymeric metal-organic frameworks (MOFs). rsc.org The coordination of analogous ligands, such as 2-(2-Aminoethyl)pyridine (B145717), with metal ions like Cu(II) and Zn(II) is well-established in bioinorganic chemistry. Similarly, this compound can coordinate to various transition metals, forming complexes that can have applications in catalysis. The resulting supramolecular structure is highly dependent on the preferred coordination geometry of the metal ion, the stoichiometry of the components, and the presence of counter-anions. researchgate.net

Design Principles for Pyridine-Based Supramolecular Architectures

The rational design of supramolecular architectures using pyridine-based building blocks like this compound relies on several key principles. The goal is to control the self-assembly process to achieve a desired topology (e.g., discrete cages, 1D chains, 2D layers, or 3D frameworks) with specific functions.

Directionality of Interactions : The defined geometry of the pyridine ring and the directional nature of both metal-ligand coordination bonds and hydrogen bonds are fundamental. By strategically placing these functional groups, chemists can program the direction in which molecules will connect.

Structural Flexibility vs. Rigidity : Pyridine-amide based ligands are noted for their structural flexibility, which allows them to adapt to the geometric requirements of different metal ions. rsc.org The flexible ethylamino side chain in this compound introduces additional degrees of freedom, which can be advantageous for forming stable complexes but can also lead to less predictable or disordered structures.

Thermodynamic vs. Kinetic Control : The final supramolecular assembly can be either the most thermodynamically stable product or a kinetically trapped, metastable state. mdpi.com Reaction conditions such as temperature, concentration, and solvent can be tuned to favor one outcome over the other. For instance, at lower temperatures, entropy-driven chain formation might be favored, while at higher temperatures, the system may reach thermodynamic equilibrium, favoring enthalpy-driven ring structures. mdpi.com

Hierarchical Assembly : Simple building blocks can first form primary structures (e.g., metal-ligand complexes), which then organize into larger, more complex superstructures. Understanding and controlling this hierarchy is crucial for building functional materials.

Stimuli-Responsive Supramolecular Systems

Stimuli-responsive or "smart" materials can change their properties in response to external triggers. This compound is an excellent candidate for inclusion in such systems due to the presence of two functional groups that are sensitive to stimuli, particularly pH.

The tertiary amine in the diethylamino group and the pyridine nitrogen can be reversibly protonated and deprotonated by changing the pH of the solution. This acid-base chemistry fundamentally alters the molecule's charge, solubility, and ability to coordinate with metals. This switching capability has been exploited in related systems:

pH-Responsiveness : Polymers incorporating dimethylaminoethyl groups can self-assemble in response to pH changes. mdpi.com Similarly, 2D supramolecular polymers built from platinum complexes with dimethylamino groups can reversibly adjust their cavity size and photoluminescence upon the addition of acid or base. nih.gov

Metal Ion and Temperature Responsiveness : Terpyridine-capped polymers containing a dimethylaminoethyl block can be triggered to self-assemble by either changing the temperature or adding transition metal ions, leading to the formation of micellar nanostructures or metallosupramolecular assemblies. nih.gov

Redox and Hydro-Responsiveness : The electron-accepting nature of pyridinium (B92312) cations allows for the creation of materials that respond to electrochemical stimuli or the presence of water (hydrochromism), often involving a reversible electron transfer that results in a color change. mdpi.comcapes.gov.br

By incorporating this compound into polymers or frameworks, it is possible to design materials where macroscopic properties like swelling, permeability, or optical characteristics can be externally controlled. nih.govrsc.org

Applications in Advanced Materials Science

Polymer Chemistry and Functional Materials

The incorporation of 2-(2-Diethylaminoethyl)pyridine into polymer structures imparts specific functionalities, leading to the creation of "smart" materials that can respond to external stimuli.

Incorporation into Graft Copolymers and Polymer Brushes

Graft copolymers are complex macromolecules consisting of a main polymer chain with one or more side chains of a different chemical composition. The incorporation of this compound or its derivatives into these structures can be achieved through techniques like controlled radical polymerization. These graft copolymers can self-assemble into highly stable micelles, which are nanoscale structures with a core-shell architecture. These micelles show promise as long-circulating drug delivery systems for various therapies. rsc.org

Development of Stimuli-Responsive Polymer Systems (e.g., pH- and temperature-sensitive materials)

Polymers containing this compound moieties exhibit sensitivity to changes in pH. sigmaaldrich.com The tertiary amine groups can be protonated or deprotonated depending on the acidity of the surrounding environment. nih.gov This change in ionization state alters the polymer's properties, such as its solubility and conformation. sigmaaldrich.com

For instance, poly(2-(diethylamino)ethyl methacrylate) (PDEAEMA), a polymer derived from a related methacrylate (B99206) monomer, is a well-known pH-responsive polymer. nih.gov In acidic conditions, the amine groups become protonated, leading to increased solubility. nih.gov Conversely, in neutral or basic conditions, the polymer becomes less soluble. nih.gov This property is exploited in the design of drug delivery systems that can selectively release their payload in the acidic microenvironment of tumors. nih.gov

Some polymer systems incorporating these functional groups can also exhibit temperature sensitivity, often characterized by a lower critical solution temperature (LCST). longdom.org Below the LCST, the polymer is soluble, while above this temperature, it undergoes a phase separation and becomes insoluble. longdom.org The combination of pH and temperature responsiveness allows for the creation of dual-stimuli-responsive materials with more precise control over their behavior.

Table 1: Examples of Stimuli-Responsive Polymer Systems

| Polymer System | Stimulus | Response | Potential Application |

| Poly(2-(diethylamino)ethyl methacrylate) (PDEAEMA) based micelles | pH | Enhanced solubilization in acidic environments | Targeted drug delivery to tumor tissues nih.gov |

| Poly(N-isopropylacrylamide) (poly(NIPAAm)) based materials | Temperature | Reversible coil-to-globule transition around 32°C | Drug delivery, tissue engineering longdom.org |

| Poly(2-vinyl pyridine)-b-poly(ethylene oxide) nanomicelles | pH | Disintegration and drug release in acidic conditions | Controlled release of anticancer drugs mdpi.com |

Role in Adhesion Promotion and Coating Technologies

The pyridine (B92270) and amine functionalities in this compound and related compounds can enhance adhesion between different materials. For instance, plasma-deposited films of organic compounds containing similar nitrogen-based functional groups have been explored to improve the adhesion between polymer fibers and rubber matrices in applications like tires. researchgate.net In the realm of coatings, pyridine-based compounds have been used as catalysts in acid-curing resin systems to promote the hardening of the coating film at ambient temperatures. google.com

Electrochemical Material Research

The electrochemical properties of pyridine-containing compounds are of interest for applications in energy storage and sensing. Nitrogen-containing heterocycles, including pyridine derivatives, have been investigated as potential electrolytes for redox flow batteries, which are promising for grid-scale energy storage. nih.gov The ability of these molecules to undergo reversible redox reactions is key to their function in such systems. nih.gov For example, 2,2'-bipyrimidine (B1330215) scaffolds have shown the capacity to store two electrons per molecule at a low reduction potential. nih.gov Furthermore, pyridine derivatives have been studied in the context of dye-sensitized solar cells and for their electrochemical behavior on electrode surfaces. pku.edu.cn

Integration into Nanomaterials (e.g., nanoparticles)

The functional groups of this compound and its analogs allow for their integration into nanomaterials, such as nanoparticles and nanogels. nih.gov For example, polymers like poly[2-(dimethylamino)ethyl methacrylate] (PDMAEMA) can be used to create well-defined nanogels through techniques like dispersion polymerization. nih.gov These nanogels, which are crosslinked polymer nanoparticles, can be designed to have specific sizes and properties. nih.gov The positive charge that can be induced on these nanoparticles through protonation makes them suitable for interacting with negatively charged biological macromolecules, which is a property explored in applications like gene delivery. nih.gov

Future Research Directions and Emerging Trends

Development of Sustainable Synthetic Methodologies

The future synthesis of 2-(2-Diethylaminoethyl)pyridine is geared towards greener and more efficient chemical processes. Traditional methods, such as the Mannich reaction, which involves the condensation of a secondary amine with formaldehyde (B43269) and a pyridine (B92270) derivative, are being re-evaluated to enhance their sustainability profile. Research is now focusing on minimizing waste, reducing energy consumption, and utilizing less hazardous materials.

Key emerging trends include:

Advanced Catalysis: The development of novel catalytic systems is central to sustainable synthesis. This includes the use of heterogeneous and homogeneous catalysts, such as nanocatalysts and transition metal complexes, which can facilitate reactions under milder conditions with higher selectivity. acs.orgacs.org For instance, photocatalysis and electrocatalysis are being explored for pyridine synthesis, offering pathways that operate at ambient temperature and pressure, thereby reducing energy inputs. acs.org

Atom Economy: Multi-component reactions, where three or more reactants combine in a single step, are gaining traction. A two-pot, three-component synthesis for polysubstituted pyridines has been developed, which relies on a redox-neutral catalytic intermolecular aza-Wittig reaction followed by a Diels-Alder reaction. youtube.com Applying such principles to the synthesis of this compound could significantly improve atom economy by reducing the number of synthetic steps and the generation of stoichiometric waste. tue.nl

Solvent and Reaction Conditions: A major push is towards solvent-free reaction conditions or the use of greener solvents, such as water or ionic liquids. acs.org Companies are actively seeking to reduce their reliance on hazardous organic solvents. tue.nl For example, the development of surfactant-based technology that uses micellar-water systems offers a promising green alternative. researchgate.net

AI-Optimized Synthesis: Artificial intelligence (AI) is being used to design more efficient and sustainable synthetic routes. tue.nl AI algorithms can optimize reaction pathways to improve yield and selectivity, which can lead to reduced waste and energy expenditure. tue.nled.gov

Exploration of Novel Catalytic Paradigms

The unique structure of this compound, featuring both a pyridine ring and a tertiary amine side chain, makes it a compelling candidate as a bidentate ligand in coordination chemistry and catalysis. The nitrogen atoms on the pyridine ring and the diethylamino group can coordinate with metal centers, creating stable complexes with potential catalytic activity.

Future research in this area is expected to focus on:

Transition Metal Complexes: There is a significant opportunity to synthesize and characterize novel transition metal complexes with this compound as a ligand. Palladium(II) complexes with functionalized pyridine ligands have demonstrated high efficiency as precatalysts in important carbon-carbon bond-forming reactions like the Suzuki–Miyaura and Heck cross-coupling reactions. e-bookshelf.denih.gov Investigating the catalytic activity of analogous complexes with this compound is a logical next step. e-bookshelf.de